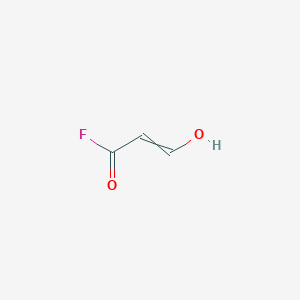
3-Hydroxyprop-2-enoyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxyprop-2-enoyl fluoride is a chemical compound with the molecular formula C3H3FO2 It is characterized by the presence of a hydroxyl group (-OH) and a fluorine atom attached to a prop-2-enoyl backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyprop-2-enoyl fluoride typically involves the fluorination of 3-hydroxyprop-2-enoyl chloride using a fluorinating agent such as hydrogen fluoride (HF) or a fluorinating reagent like diethylaminosulfur trifluoride (DAST). The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive and corrosive nature of fluorinating agents. The process requires stringent safety measures and precise control of reaction parameters to achieve high yields and purity.
化学反应分析
Types of Reactions: 3-Hydroxyprop-2-enoyl fluoride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form 3-fluoropropanol.
Substitution: The fluorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can react with the fluorine atom under mild conditions.
Major Products:
Oxidation: Formation of 3-fluoroprop-2-enal or 3-fluoroprop-2-enoic acid.
Reduction: Formation of 3-fluoropropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Hydroxyprop-2-enoyl fluoride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving fluorinated substrates.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-Hydroxyprop-2-enoyl fluoride involves its reactivity with various biological and chemical targets. The fluorine atom’s high electronegativity influences the compound’s reactivity, making it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s interaction with biological molecules.
相似化合物的比较
3-Hydroxyprop-2-enoyl chloride: Similar structure but with a chlorine atom instead of fluorine.
3-Fluoroprop-2-enal: An aldehyde derivative with a fluorine atom.
3-Fluoropropanol: A reduced form with a hydroxyl group and fluorine atom.
Uniqueness: 3-Hydroxyprop-2-enoyl fluoride is unique due to the combination of a hydroxyl group and a fluorine atom on the same molecule. This combination imparts distinct reactivity and properties, making it valuable in various chemical and biological applications.
属性
CAS 编号 |
345312-11-0 |
|---|---|
分子式 |
C3H3FO2 |
分子量 |
90.05 g/mol |
IUPAC 名称 |
3-hydroxyprop-2-enoyl fluoride |
InChI |
InChI=1S/C3H3FO2/c4-3(6)1-2-5/h1-2,5H |
InChI 键 |
NBLPKHREBCOIGG-UHFFFAOYSA-N |
规范 SMILES |
C(=CO)C(=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(E)-Phenyldiazenyl]phenyl pyridine-4-carboxylate](/img/structure/B14238916.png)
![(Triethoxysilyl)methyl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate](/img/structure/B14238922.png)
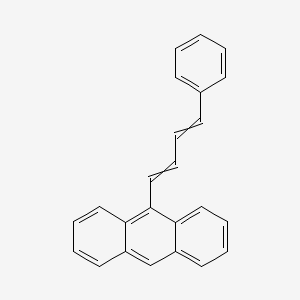
![2,2'-[Selanylbis(methylene)]bis(thiirane)](/img/structure/B14238939.png)
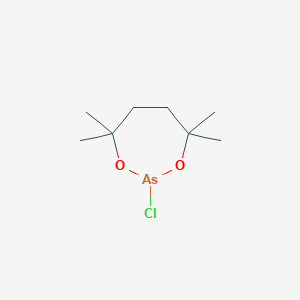
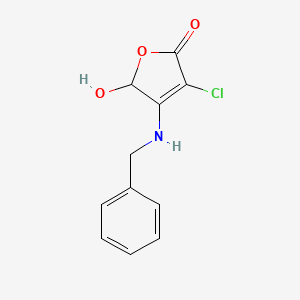
![7-Methyl-1-oxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B14238946.png)
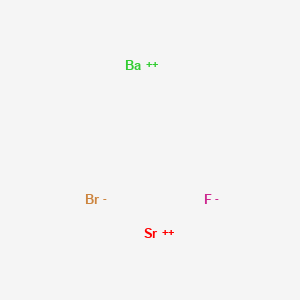
![2-({3-[(Diethylamino)sulfonyl]-4-methoxybenzoyl}amino)benzoic acid](/img/structure/B14238949.png)
![2-(Dimethylamino)ethyl tricyclo[4.3.1.1(3,8)]undecane-1-carboxylate](/img/structure/B14238953.png)
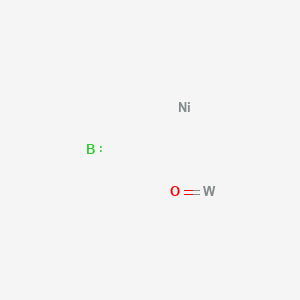

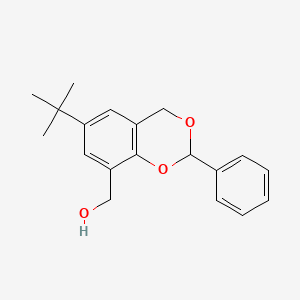
![3H-[1,3]Oxazolo[3,2-a]oxireno[c]pyridine](/img/structure/B14238993.png)
